molecular formula C16H20N2O4 B2709708 Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921562-32-5

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2709708
CAS No.: 921562-32-5
M. Wt: 304.346
InChI Key: IXQSPSHLOPQZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a carbamate group at the 7-position and an allyl substituent at the 5-position. Its structural complexity arises from the oxazepine ring system, which combines oxygen and nitrogen atoms within a seven-membered ring.

Properties

IUPAC Name

methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-8-18-12-9-11(17-15(20)21-4)6-7-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSPSHLOPQZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. The compound features a unique tetrahydrobenzo[b][1,4]oxazepin core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC17H22N2O3C_{17}H_{22}N_{2}O_{3}
Molecular Weight302.37 g/mol
CAS Number921863-45-8

Anticancer Properties

Research has indicated that compounds similar to Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit anticancer activity . For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study conducted on related oxazepine derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of oxidative stress and the activation of apoptotic pathways through caspase activation .

Antimicrobial Activity

Methyl (5-allyl-3,3-dimethyl-4-oxo) derivatives have also been evaluated for their antimicrobial properties . In vitro studies revealed that these compounds possess notable antibacterial and antifungal activities. The structure-function relationship indicates that modifications on the allylic side chain enhance the antimicrobial efficacy against various pathogens.

The biological activity of Methyl (5-allyl-3,3-dimethyl-4-oxo) is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism. For example, it has shown inhibitory effects on carbonic anhydrases which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells treated with Methyl (5-allyl), significant reductions in cell viability were observed at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate efficacy compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[b][1,4]oxazepin scaffold is a privileged structure in drug discovery. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazepin Derivatives

Compound Name / ID Substituents Molecular Weight Biological Target/Activity Key Findings
Target Compound 5-allyl, 3,3-dimethyl, 7-carbamate 320.35 g/mol* Not explicitly reported Structural similarity to kinase inhibitors suggests potential bioactivity
GSK2982772 5-methyl, 3-(1H-1,2,4-triazole-3-carboxamide), 5-benzyl 405.41 g/mol RIPK1 inhibitor Inhibits TNF-dependent cytokines; IC₅₀ < 10 nM in human UC explants
LIJTF500025 8-chloro-5-methyl, 3-pyrazolo[3,4-c]pyridine 563.99 g/mol LIMK1/2 stabilizer Stabilizes LIMK1 (ΔTm = +7.0 K) and LIMK2 (ΔTm = +16.3 K) in DSF assays
Methyl (3,3-dimethyl-4-oxo-5-propyl-..)carbamate 5-propyl, 3,3-dimethyl, 7-carbamate 334.38 g/mol Unreported (structural analog) Propyl substituent may enhance lipophilicity vs. allyl in target compound
BD630392 5-methyl, 3-isoxazole-3-yl, 5-benzyl 377.39 g/mol Unreported (research intermediate) High purity (≥98%) highlights synthetic utility

Notes:

  • The benzyl and triazole moieties in GSK2982772 enhance RIPK1 binding affinity.
  • Biological Activity : While the target compound lacks direct activity data, its scaffold aligns with kinase-targeting analogs. For example, the chloro and pyrazolo groups in LIJTF500025 confer LIMK stabilization, a mechanism relevant in cancer and neurodegeneration.
  • Synthetic Accessibility : The carbamate group at the 7-position (common to the target compound and ) facilitates derivatization, as seen in BD630392 , which uses an isoxazole-carboxamide for diverse applications.

Research Findings and Mechanistic Insights

  • RIPK1 Inhibition: GSK2982772 demonstrates that benzo[b][1,4]oxazepin derivatives can achieve high potency (nanomolar IC₅₀) by targeting RIPK1, a kinase involved in necroptosis and inflammation. The triazole-carboxamide moiety is critical for binding.
  • Structural Modifications : Replacing the allyl group with propyl (as in ) or benzyl (as in ) alters steric and electronic profiles, impacting solubility and target engagement.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate?

The synthesis typically involves multi-step reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepine core and subsequent carbamate functionalization. Key steps include:

  • Allylation : Introducing the allyl group under controlled temperatures (0–5°C) to minimize side reactions.
  • Carbamate Formation : Using methyl chloroformate in anhydrous dichloromethane with a base like triethylamine to ensure efficient coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product. Yield optimization requires strict inert atmospheres (N₂/Ar) and moisture control .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the allyl group (δ 5.0–5.8 ppm for vinyl protons) and carbamate carbonyl (δ 155–160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 347.1764 (calculated for C₁₆H₁₉N₂O₄) .
  • X-ray Crystallography : If crystalline, this provides definitive proof of the 3D conformation, particularly the oxazepine ring puckering and allyl orientation .

Q. What are the critical stability considerations for this compound under laboratory storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the allyl and carbamate groups.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate moiety.
  • Reactivity : The allyl group may undergo unwanted oxidation; avoid exposure to peroxides or strong oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s allyl and carbamate groups be elucidated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated allyl groups (e.g., CD₂=CHCH₂-) to identify rate-determining steps in oxidation or nucleophilic substitution.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states for carbamate hydrolysis or allyl electrophilic additions .
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect transient species during allyl-mediated reactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

  • Core Modifications : Replace the allyl group with propargyl or isobutyl substituents to assess steric/electronic effects on biological targets .
  • Carbamate Isosteres : Substitute the methyl carbamate with thiocarbamate or urea groups to evaluate metabolic stability.
  • Biological Assays : Pair synthetic modifications with enzyme inhibition assays (e.g., carbonic anhydrase) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in experimental vs. computational lipophilicity data?

  • Experimental log P : Determine via HPLC (C18 column, isocratic elution with acetonitrile/water) and compare with calculated values (e.g., XLogP3). Discrepancies >0.5 units suggest unaccounted solvent effects or hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Simulate solvation shells to identify hydration/dehydration patterns influencing experimental log P .

Q. What methodologies are recommended for probing biological activity in complex matrices?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases or GPCRs).
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

Q. How can researchers distinguish between isomeric byproducts in synthetic mixtures?

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers of the tetrahydrobenzooxazepine core.
  • Vibrational Circular Dichroism (VCD) : Resolve diastereomers by comparing experimental and simulated VCD spectra .

Q. What advanced techniques characterize degradation pathways under accelerated conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions, then monitor degradation via UPLC-PDA.
  • LC-HRMS/MS : Identify degradation products (e.g., allyl oxidation to epoxides or carboxylic acids) and propose pathways .

Q. How can researchers validate the compound’s lipophilicity for drug-likeness predictions?

  • Immobilized Artificial Membrane (IAM) Chromatography : Measure retention times to estimate membrane permeability.
  • Microsomal Stability Assays : Correlate log P with half-life in hepatic microsomes to assess metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.